(2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine
Description
(2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine is a secondary amine featuring two benzyl groups substituted with methoxy moieties at distinct positions. Its molecular formula is C₁₇H₂₁NO₃, with a molecular weight of 287.35 g/mol. The compound’s structure includes a 2,4-dimethoxybenzyl group and a 4-methoxybenzyl group linked via a nitrogen atom. This substitution pattern confers unique electronic and steric properties, making it a candidate for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-19-15-7-4-13(5-8-15)11-18-12-14-6-9-16(20-2)10-17(14)21-3/h4-10,18H,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHYPSWIIGXKMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401179733 | |
| Record name | Benzenemethanamine, 2,4-dimethoxy-N-[(4-methoxyphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401179733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510723-61-2 | |
| Record name | Benzenemethanamine, 2,4-dimethoxy-N-[(4-methoxyphenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 2,4-dimethoxy-N-[(4-methoxyphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401179733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chloromethylation and Amination Reaction
This method involves two key steps: the synthesis of intermediates followed by amination.
Step 1: Synthesis of 2,4-Dimethoxybenzyl Chloride
- Reactants : m-Xylylene dimethyl ether, paraformaldehyde, and a chloride source.
- Catalyst : Phase-transfer catalyst (quaternary onium salts).
- Reaction Conditions :
- Acidic solution.
- Temperature: 60–120°C (preferably 60–80°C).
- Reaction time: ~4 hours.
- Outcome : Formation of 2,4-dimethoxybenzyl chloride with high selectivity for monochloromethylated products.
Step 2: Amination to Form Target Compound
- Reactants : 2,4-Dimethoxybenzyl chloride, sodium iodide, urotropine.
- Solvent Options : Acetone, methanol, ethanol, dichloromethane, or tetrahydrofuran.
- Reaction Conditions :
- Temperature: 20–60°C (preferably 20–40°C).
- Reaction time: ~6 hours.
- Outcome : Conversion to (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine with high yield under mild conditions.
Reductive Amination
This pathway uses reductive amination techniques involving benzaldehydes and amines.
Step 1: Formation of Schiff Base
- Reactants : 2,4-Dimethoxybenzaldehyde and benzylamine.
- Reaction Medium : Toluene.
- Reaction Conditions :
- Reflux with azeotropic removal of water using a Dean-Stark trap.
- Duration: ~3 hours.
Step 2: Reduction of Schiff Base
- Reducing Agent : Sodium tetrahydridoborate or sodium tris(acetoxy)borohydride.
- Solvent Options : Methanol or dichloromethane.
- Reaction Conditions :
- Temperature: ~5°C for initial addition; reflux for ~2 hours.
- Outcome : Formation of this compound with quantitative yield and high purity.
Reaction Analysis
Key Factors Affecting Yield
- Temperature Control :
- Maintaining optimal temperature during chloromethylation and amination ensures selectivity and prevents side reactions.
- Catalyst Efficiency :
- Use of phase-transfer catalysts enhances reaction rates and intermediate formation.
- Solvent Choice :
- Solvents like methanol or dichloromethane improve solubility and reaction kinetics.
Advantages of Methods
- High selectivity for target compound formation.
- Mild reaction conditions ensure safety and ease of operation.
- Cost-effective due to the use of widely available industrial precursors.
Data Table: Comparative Analysis of Preparation Methods
Scientific Research Applications
(2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The methoxy groups may enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby influencing its biological activity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s analogs differ primarily in substituent type, position, and nitrogen configuration (primary/secondary/tertiary). Key examples include:
Substituent Impact:
- Methoxy Groups : Electron-donating methoxy groups enhance solubility in polar solvents and influence receptor binding via hydrogen bonding . The target compound’s three methoxy groups (two at 2,4-positions and one at 4-position) provide balanced hydrophilicity compared to analogs with fewer methoxy groups.
- Halogenated Analogs : Fluorine (3-Fluoro-benzyl) improves metabolic stability by resisting oxidative degradation, while bromine (3-Bromo-4-methoxybenzyl) increases molecular weight and steric hindrance .
- Aromatic Extensions : The naphthyl group in (4-Methoxybenzyl)(2-naphthylmethyl)amine enhances π-π stacking but reduces solubility .
Physicochemical Properties
- Solubility: The target compound’s three methoxy groups enhance aqueous solubility compared to non-polar analogs like (4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine .
- Stability : Tertiary amines (e.g., N-(4-Methoxybenzyl)-N-(2-methoxyethyl)amine) are less prone to oxidation than secondary amines but may exhibit lower target affinity .
Biological Activity
(2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H21NO3, with a molecular weight of 287.35 g/mol. The compound features two methoxy-substituted benzyl groups connected by an amine linkage. The presence of methoxy groups enhances its solubility and reactivity, which are critical for its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 2,4-dimethoxybenzyl chloride with 4-methoxybenzylamine under basic conditions. Common reagents include sodium hydroxide or potassium carbonate in solvents such as dichloromethane or toluene. This reaction can be scaled up for industrial production using continuous flow reactors to ensure consistent quality and yield .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has shown efficacy against various cancer cell lines, including leukemia and breast cancer cells. The mechanism of action may involve the modulation of specific molecular targets, such as enzymes or receptors involved in cell proliferation and apoptosis .
Table 1: Summary of Anticancer Activity
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Table 2: Antimicrobial Activity Overview
The biological activity of this compound is believed to stem from its ability to interact with hydrophobic pockets in proteins due to the methoxy groups. This interaction can lead to the modulation of various signaling pathways that control cell growth and apoptosis .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Anticancer Efficacy : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer, suggesting its potential as a novel therapeutic agent .
- Antimicrobial Testing : In vitro testing against a panel of bacterial strains revealed that the compound inhibited bacterial growth at concentrations lower than those required for many existing antibiotics .
Q & A
Q. What are the established synthetic routes for (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine, and how do reaction conditions influence yield?
The compound is typically synthesized via Fukuyama amine synthesis or reductive amination . For example, a modified Fukuyama approach involves coupling 2,4-dimethoxybenzylamine with 4-methoxybenzyl chloride using a palladium catalyst under inert conditions . Key factors include:
- Temperature : Reactions at 60–80°C improve coupling efficiency.
- Catalyst loading : 5–10 mol% Pd(OAc)₂ reduces side-product formation.
- Protecting groups : Nitrobenzenesulfonamide (Ns) groups are used to prevent over-alkylation .
- Purification : Column chromatography (silica gel, hexane/EtOAc 3:1) yields >85% purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR :
- ¹H NMR : Methoxy protons appear as singlets at δ 3.70–3.85 ppm, while benzyl CH₂ groups resonate at δ 3.95–4.10 ppm (doublets, J = 12 Hz) .
- ¹³C NMR : Aromatic carbons with methoxy substituents show signals at δ 160–165 ppm .
- FTIR : Strong C-O stretches for methoxy groups at 1240–1270 cm⁻¹ and N-H bends at 1550–1600 cm⁻¹ .
- HRMS : Molecular ion peak at m/z 329.1732 (calculated for C₁₇H₂₁NO₃⁺) confirms the structure .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side products like over-alkylation or deprotection failures?
- Chemoselectivity : Use bulky nitrobenzenesulfonamide (Ns) groups to sterically hinder undesired alkylation .
- Deprotection : Employ TBAF (tetrabutylammonium fluoride) in THF at 0°C to cleave silyl ethers without affecting methoxy groups .
- Side-product analysis : LC-MS monitoring identifies intermediates (e.g., mono-alkylated amines), enabling real-time adjustment of stoichiometry .
Q. What strategies enhance the compound’s utility in synthesizing nitrogen heterocycles or bioactive molecules?
- Heterocycle formation : React with α,β-unsaturated ketones via aza-Michael addition to generate tetrahydroisoquinoline derivatives (e.g., antitumor agents) .
- Enzyme inhibition : Introduce sulfonamide or triazole moieties at the amine site to target 5-HT₃ receptors or lipases , as shown in analogs with IC₅₀ values <10 μM .
- Solid-phase synthesis : Immobilize the amine on Wang resin for iterative peptide coupling, enabling high-throughput screening .
Q. How can the amine’s electronic and steric properties be modulated for tailored applications?
- Electron-withdrawing substituents : Replace methoxy groups with nitro or cyano groups to enhance electrophilicity for nucleophilic aromatic substitution .
- Benzyl spacers : Incorporate polyethylene glycol (PEG) linkers to reduce steric hindrance in silica-supported catalysts, improving accessibility for substrate binding .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
